molecular formula Cl2H12O14Pb B14500488 lead(2+);diperchlorate;hexahydrate CAS No. 63916-96-1

lead(2+);diperchlorate;hexahydrate

Cat. No.: B14500488
CAS No.: 63916-96-1
M. Wt: 514 g/mol
InChI Key: WWDPRZBUEANWDB-UHFFFAOYSA-L
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Description

Significance of Lead(II) Coordination Chemistry

The coordination chemistry of the lead(II) ion is notably diverse due to its capacity to engage in antibonding lead 6s/ligand np molecular orbital interactions. acs.org This diversity allows lead(II) to form a wide range of complexes with coordination numbers varying from 2 to 12. researchgate.net The stereochemically active lone pair of electrons in the lead(II) ion often leads to distorted coordination geometries, a phenomenon known as hemidirected coordination. researchgate.net This results in an uneven distribution of ligands around the central lead ion. researchgate.net

Conversely, in some complexes, the lone pair is stereochemically inactive, resulting in a more symmetrical arrangement of ligands known as holodirected coordination. acs.orgnih.gov The formation of either hemidirected or holodirected complexes depends on the nature of the ligands and the strength of the molecular orbital interactions. acs.orgnih.gov This variability in coordination geometry and number makes lead(II) complexes subjects of significant research interest, particularly in understanding structure-property relationships. researchgate.netrsc.org

Overview of Perchlorate (B79767) Anion Role in Metal Complexes

The perchlorate anion (ClO₄⁻) is the conjugate base of perchloric acid, one of the strongest mineral acids. wikipedia.org Consequently, the perchlorate ion is a very weak base and a weakly coordinating anion. wikipedia.orgwikipedia.org This characteristic is fundamental to its role in metal complexes. In many instances, perchlorate serves as a non-coordinating counterion, meaning it does not directly bond to the metal center but balances the charge of the cationic complex. wikipedia.org This is particularly true in aqueous solutions where water molecules, being stronger ligands, preferentially coordinate to the metal ion. wikipedia.orgwikipedia.org

However, under certain conditions, particularly in the absence of strongly coordinating solvents or ligands, the perchlorate ion can act as a ligand, coordinating to the metal center through one or more of its oxygen atoms. wikipedia.org This can lead to the formation of complexes with varying structures, from simple monodentate coordination to more complex bridging modes. wikipedia.orgacs.org The weakly coordinating nature of the perchlorate anion makes it a useful tool in coordination chemistry, as it allows for the study of metal-ligand interactions with minimal interference from the counterion. wikipedia.org

Historical Context of Lead(II) Salt Studies in Inorganic Chemistry

Lead has been known and utilized by civilizations for thousands of years, with early uses including the production of small sculptures by the ancient Egyptians and the forging of coins in China around 2000 BC. thoughtco.commelscience.com The Romans extensively used lead for water pipes (B44673) and lining baths due to its corrosion resistance. thoughtco.comrsc.org The alchemists considered lead to be the oldest metal and associated it with the planet Saturn. ikecoalition.org

The systematic study of lead salts within the framework of modern inorganic chemistry began to take shape with the development of atomic theory and analytical techniques. Lead(II) nitrate (B79036) was first identified in 1597 by the alchemist Andreas Libavius. wikipedia.org Throughout the 19th and 20th centuries, research on lead salts expanded, driven by their industrial applications, such as in pigments and as precursors for other lead compounds. wikipedia.org The study of lead(II) salts like the nitrate and perchlorate has been instrumental in understanding the coordination chemistry of lead(II), including its variable coordination numbers and the influence of its lone pair of electrons on molecular geometry. researchgate.netnih.gov

Detailed Research Findings

Lead(II) diperchlorate hexahydrate serves as a precursor in the synthesis of various lead-containing materials. For instance, it can be used to prepare lead(II) hydroxycarbonate (plumbonacrite) nanoparticles and lead sulfide (B99878) semiconductor nanoparticles through a radiolytic method. sigmaaldrich.comscientificlabs.co.uk It is also a reactant for the preparation of lead coordination polymers. sigmaaldrich.comscientificlabs.co.ukscbt.com

The structure of hydrated lead(II) perchlorate has been shown to be hemidirected. acs.orgnih.govacs.org This is a common feature in lead(II) chemistry where the presence of a stereochemically active 6s lone pair of electrons on the Pb²⁺ ion leads to an asymmetric arrangement of ligands around the metal center. researchgate.netnih.gov In the case of hydrated lead(II) perchlorate, the coordination sphere around the lead(II) ion is occupied by water molecules and potentially perchlorate ions, with the lone pair occupying a significant volume, thus distorting the geometry. acs.orgnih.gov

The anhydrous form of lead(II) perchlorate can be obtained by heating the trihydrate. wikipedia.org It is important to note that solutions of anhydrous lead(II) perchlorate in methanol (B129727) are reported to be explosive. wikipedia.org Perchlorate salts of metal complexes, in general, can be potential explosives, especially when they contain organic ligands or other oxidizable groups.

Properties

CAS No.

63916-96-1

Molecular Formula

Cl2H12O14Pb

Molecular Weight

514 g/mol

IUPAC Name

lead(2+);diperchlorate;hexahydrate

InChI

InChI=1S/2ClHO4.6H2O.Pb/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);6*1H2;/q;;;;;;;;+2/p-2

InChI Key

WWDPRZBUEANWDB-UHFFFAOYSA-L

Canonical SMILES

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2]

Origin of Product

United States

Structural Elucidation and Crystallographic Analysis of Lead Ii Diperchlorate Hexahydrate and Its Complexes

Single Crystal X-ray Diffraction Studies of Lead(II) Perchlorate (B79767) Hydrates

Crystallographic studies on solid lead(II) perchlorate hydrates have revealed detailed insights into the coordination environment of the lead(II) ion. nih.gov These studies are crucial for understanding the role of the 6s² lone pair of electrons on the lead atom, which significantly influences the resulting geometry and crystal structure. nih.govnih.gov

The coordination geometry of lead(II) complexes is largely dictated by the stereochemical activity of its 6s² lone pair of electrons. nih.govresearchgate.net This leads to two primary geometric classifications: hemidirected and holodirected.

Hemidirected Geometry: In this arrangement, the ligand atoms are distributed in a non-uniform manner, occupying only a portion of the coordination sphere around the central Pb(II) ion. This leaves a noticeable gap or void, which is occupied by the stereochemically active lone pair of electrons. nih.govresearchgate.net This geometry is characterized by a large distribution of bond distances. nih.gov Crystallographic data confirm that solid lead(II) perchlorate hydrate (B1144303) structures exhibit a hemidirected geometry. nih.gov This is also a common feature in many lead(II) complexes with various amino acids and peptides. nih.gov

Holodirected Geometry: In contrast, a holodirected geometry features a symmetric or spherical distribution of ligands around the lead(II) center. nih.gov This occurs when the lone pair is stereochemically inactive and does not distort the coordination sphere. researchgate.netresearchgate.net Holodirected structures tend to have a more normal and uniform distribution of bond distances. nih.gov This geometry is often observed in complexes where lead(II) has high coordination numbers (e.g., 9 or 10) or when coordinated to bulky ligands. nih.govresearchgate.net For instance, while the hydrated form of lead(II) perchlorate is hemidirected, some solid lead(II) solvates with ligands like N,N-dimethylacetamide (dma) have a regular octahedral configuration with a holodirected geometry. nih.gov

The coordination sphere of the lead(II) ion in its hydrated perchlorate form and related complexes is primarily defined by bonds to oxygen and, in some cases, sulfur or nitrogen atoms. nih.govnih.gov Extended X-ray Absorption Fine Structure (EXAFS) and Large Angle X-ray Scattering (LAXS) studies on the hydrated lead(II) ion in aqueous solution indicate a six-coordinate structure. nih.gov The hemidirected nature of these hydrated complexes is supported by a broad distribution of bond distances. nih.gov

In various lead(II) complexes that also contain perchlorate anions, the bond distances can vary significantly depending on the coordinating ligand. The perchlorate ions themselves can interact with the lead center through longer, weaker bonds. urfu.ru

Below is a table summarizing typical bond distances found in lead(II) perchlorate hydrates and related complexes.

Bond TypeBond Distance (Å)Context/ComplexCitation
Pb-O (water)2.54(1)Hydrated Pb(II) ion in aqueous solution nih.gov
Pb-O (water)2.48[Pb₃L₃(OAc)(H₂O)]²⁺ complex nih.gov
Pb-O (carbonyl)2.35 - 2.38[Pb₃L₃(OAc)(H₂O)]²⁺ complex nih.gov
Pb-O (perchlorate)2.764(16) - 2.819(13)Covalent bonds in a polymeric complex urfu.ru
Pb-O (perchlorate)2.93 - 3.93Tetrel bonds in a trinuclear complex nih.gov
Pb-S2.908(4)dmtf solvated Pb(II) ion nih.gov
Pb-S2.720(6)Monocapped square-pyramidal complex researchgate.net
Pb-N (imine)2.37 - 2.40[Pb₃L₃(OAc)(H₂O)]²⁺ complex nih.gov
Pb-N (pyridyl)2.60 - 2.62[Pb₃L₃(OAc)(H₂O)]²⁺ complex nih.gov

Table data compiled from multiple sources.

The solid-state structure of lead(II) perchlorate complexes is not solely defined by covalent bonds but is significantly influenced by supramolecular interactions. These non-covalent forces, including tetrel bonds, hydrogen bonds, and π-π stacking, dictate the final crystal packing and dimensionality of the structure. rsc.org

A key interaction in these systems is the tetrel bond, a non-covalent interaction involving the lead atom acting as a Lewis acidic center. nih.govurfu.ru For example, in some complexes, [Pb₂L₂(CH₃CN)]²⁺ units are linked by reciprocal Pb···S tetrel bonds to form 1D supramolecular polymeric chains. urfu.ru Similarly, Pb···O interactions with perchlorate anions are crucial for stabilizing crystal structures. nih.gov

These interactions can extend simple units into more complex architectures. One-dimensional zig-zag coordination polymers can be further assembled into two- or three-dimensional networks through a combination of hydrogen bonds and π-π interactions. rsc.org The resulting crystal packing can feature interesting motifs, such as grid-like structures where cavities are filled by lattice water molecules. urfu.ru

Structural Characterization of Polymeric Lead(II) Perchlorate Coordination Frameworks

Lead(II) perchlorate is a versatile precursor for the synthesis of coordination polymers (CPs), which are extended structures built from metal ions linked by organic ligands. sigmaaldrich.comscbt.com Many lead(II) complexes, including those with perchlorate, are polymeric in nature. nih.govrsc.org These frameworks can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D).

In many reported structures, lead(II) perchlorate is a component in complexes that form 1D polymeric chains. nih.govurfu.rursc.org These chains can be formed in two primary ways:

Covalent Bridging: Ligands can covalently bond to two different lead centers, creating a continuous chain. For instance, a trinuclear cationic species [Pb₃L₃(OAc)(H₂O)]²⁺ can be linked into a 1D polymer by a bridging acetate (B1210297) ligand. nih.gov

Supramolecular Linking: Pre-formed complex units can be linked together through non-covalent interactions. Reciprocal Pb···S tetrel bonds have been shown to glue dimeric units into 1D supramolecular chains. urfu.ru

The structure of these polymers is highly dependent on the organic ligands used and the nature of the inorganic anions like perchlorate. rsc.org The hemidirected coordination sphere of the Pb(II) ion is often what facilitates the formation of these extended architectures through directional non-covalent interactions. rsc.org

Influence of Hydration State on Solid-State Structures

The number of water molecules of hydration has a profound effect on the solid-state structure of lead(II) perchlorate. Different hydration states, such as the trihydrate (Pb(ClO₄)₂·3H₂O), monohydrate, and the anhydrous form, are known to exist. wikipedia.org The transition between these states, typically through heating, results in significant structural reorganization. wikipedia.orgnih.gov

The influence of hydration is clearly demonstrated by the difference in coordination geometry between hydrated and certain anhydrous forms. Solid lead(II) perchlorate hydrate possesses a hemidirected structure, influenced by the coordinated water molecules and the active lone pair. nih.gov However, when water is replaced by other solvent molecules, such as in the anhydrous lead(II) solvates of N,N-dimethylacetamide (dma) and N,N'-dimethylpropyleneurea (dmpu), the geometry shifts to a regular holodirected octahedral configuration. nih.gov

A useful analogy is the magnesium perchlorate hydrate system, where dehydration has been studied in detail. As Mg(ClO₄)₂·6H₂O is dehydrated to the tetrahydrate and then the dihydrate, there is a decrease in crystal symmetry, and the coordination environment changes from isolated metal-ligand clusters to bridged polymeric chains. nih.gov This illustrates how the removal of water molecules creates coordination vacancies that are filled by ligands from neighboring units, leading to polymerization. A similar process is expected for lead(II) perchlorate hydrates, where the degree of hydration directly controls the dimensionality and symmetry of the resulting solid-state structure. The existence of complex hexanuclear basic lead(II) perchlorate hydrates also shows that hydrolysis and hydration can lead to the formation of intricate cluster compounds. acs.org

Solution Phase Chemistry and Speciation Dynamics of Lead Ii Diperchlorate Hexahydrate

Coordination Environment of Hydrated Lead(II) Ions in Aqueous Solutions

In aqueous solutions, the hydrated lead(II) ion's coordination has been a subject of detailed investigation. Studies employing Extended X-ray Absorption Fine Structure (EXAFS) and Large Angle X-ray Scattering (LAXS) have provided significant insights into its structure. These techniques reveal that the hydrated lead(II) ion is typically six-coordinate, meaning it binds to six water molecules. nih.govacs.org

A key feature of the hydrated lead(II) ion is its "hemidirected" structure. nih.govacs.org This term describes a coordination sphere where the ligand atoms (in this case, the oxygen atoms of water molecules) are not symmetrically distributed around the central lead(II) ion. This results in a large bond distance distribution and a noticeable gap in the coordination sphere, which is attributed to the stereochemical activity of the lead(II) ion's 6s electron pair. nih.govacs.org This uneven electron density is a defining characteristic of its coordination in water. nih.govacs.org The average Pb-O bond distance for the six-coordinate hydrated lead(II) ion has been determined to be 2.54(1) Å. nih.govacs.org

The coordination number of lead(II) in aqueous solution can vary, with values of 4, 5, and 6 being common. researchgate.net However, the six-coordinate hemidirected complex is a prevalent and important species. nih.govacs.org

Solvation Studies of Lead(II) Ions in Non-Aqueous Solvent Systems

The coordination chemistry of lead(II) ions extends beyond aqueous solutions into a variety of non-aqueous solvents. These studies reveal how the nature of the solvent molecule influences the coordination geometry and bond characteristics of the lead(II) ion.

Investigations in Dimethyl Sulfoxide (B87167) (DMSO) Solutions

In dimethyl sulfoxide (DMSO), the solvation of the lead(II) ion has been investigated, though the results present some ambiguity. nih.govacs.org The evidence largely points towards a six-coordinate hemidirected complex, similar to what is observed in aqueous solutions. nih.govacs.org This suggests that DMSO, as a solvent, also facilitates an asymmetric coordination environment around the lead(II) ion.

Analysis in Dimethylformamide (DMF) and Dimethylacetamide (DMA) Systems

Studies in N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) solutions have revealed distinct coordination behaviors for the lead(II) ion. In both solvents, the lead(II) ion is six-coordinate. nih.govacs.org However, the geometry of the solvated complexes differs. In DMF, the lead(II) complex is hemidirected, with a mean Pb-O bond distance of 2.55(1) Å. nih.govacs.org In contrast, the lead(II) complex in DMA is "holodirected," meaning it has a symmetric, regular octahedral coordination sphere, with a shorter mean Pb-O bond distance of 2.48(1) Å. nih.govacs.org This highlights the significant role of the solvent's molecular structure in determining the coordination geometry.

Studies in N,N'-Dimethylpropyleneurea (DMPU), 1,1,3,3-Tetramethylurea (B151932) (TMU), and N,N-Dimethylthioformamide (DMTF)

Further investigations into other non-aqueous solvents have expanded our understanding of lead(II) solvation. In N,N'-dimethylpropyleneurea (DMPU) and 1,1,3,3-tetramethylurea (TMU), the solvated lead(II) ions adopt a regular holodirected octahedral configuration. nih.govacs.org This is attributed to the larger size and space-demanding nature of these solvent molecules, which favor a more symmetrical arrangement to minimize ligand-ligand repulsion. nih.govacs.org

In the sulfur-donating solvent N,N-dimethylthioformamide (DMTF), the lead(II) ion is likely five-coordinate in a hemidirected configuration. nih.govacs.org The mean Pb-S bond distance in this complex is 2.908(4) Å. nih.govacs.org This demonstrates that the nature of the donor atom (sulfur instead of oxygen) also plays a crucial role in the resulting coordination environment.

Table 1: Coordination of Lead(II) Ions in Various Solvents

Advanced Speciation Studies of Lead(II) Complexes in Solution

The speciation of lead(II) in solution involves the formation of various complexes with different ligands. Understanding the thermodynamic stability and formation equilibria of these complexes is crucial for predicting the behavior of lead in various chemical systems.

Thermodynamic Stability and Formation Equilibria of Binary and Ternary Complexes

The formation of lead(II) complexes with inorganic ligands like chloride and bromide has been studied to determine their stoichiometry and stability constants. tandfonline.comnih.gov For instance, in the presence of bromide ions, a series of complexes with the general formula PbBrn^(2-n) (where n can range from 1 to 6) are formed. tandfonline.com Similarly, with chloride ions, complexes such as PbCl⁺, PbCl₂, and PbCl₃⁻ are formed, and their stability constants have been determined as a function of temperature and ionic strength. nih.gov

Table 2: Compound Names

Influence of Solvent Composition and Ionic Strength on Speciation

Influence of Solvent Composition

The coordination chemistry of the lead(II) ion is remarkably flexible, largely due to the influence of its stereochemically active 6s² lone pair of electrons. acs.org This flexibility allows Pb(II) to form different types of complexes depending on the nature of the coordinating solvent molecules. acs.orgnih.gov The primary distinction is between holodirected and hemidirected coordination geometries. acs.orgnih.govresearchgate.net

Holodirected complexes feature a symmetric arrangement of ligands around the Pb(II) ion, with normal bond distance distributions. This geometry is typically favored by sterically demanding solvents. acs.orgnih.gov

Hemidirected complexes are characterized by an asymmetric coordination sphere with a large distribution of bond distances. This arrangement creates a gap in the coordination sphere, which is occupied by the 6s² lone pair. acs.orgnih.govresearchgate.net

The choice of solvent directly influences which geometry is adopted. In aqueous solution, EXAFS (Extended X-ray Absorption Fine Structure) and LAXS (Large Angle X-ray Scattering) data indicate that the hydrated lead(II) ion, [Pb(H₂O)₆]²⁺, exists in a hemidirected configuration. acs.orgnih.gov The Pb-O bond distances of approximately 2.54 Å support a six-coordinate structure with an unevenly distributed electron density. nih.gov

The behavior changes with different organic solvents. Studies have investigated the coordination of Pb(II) in various oxygen-donor solvents, revealing a spectrum of coordination geometries. For instance, in N,N-dimethylformamide (dmf), the Pb(II) ion also forms a six-coordinate hemidirected complex. acs.orgnih.gov In contrast, when dissolved in N,N-dimethylacetamide (dma) or N,N′-dimethylpropyleneurea (dmpu), lead(II) forms regular octahedral, holodirected complexes. acs.orgnih.gov This shift is attributed to factors like the strength of the lead-ligand molecular orbital interactions and intermolecular forces between the solvent ligands. acs.orgnih.gov The solvent's influence is powerful enough to dictate the final structure of coordination polymers; for example, reacting lead(II) acetate (B1210297) with piperonylic acid yields a di-aqua complex in water, but a mixed acetate-piperonylate complex in methanol (B129727). researchgate.net

Coordination of Lead(II) in Various Solvents
SolventAbbreviationCoordination NumberGeometryMean Pb-O Bond Distance (Å)Source
WaterH₂O6Hemidirected2.54 acs.orgnih.gov
N,N-Dimethylformamidedmf6Hemidirected2.55 acs.orgnih.gov
N,N-Dimethylacetamidedma6Holodirected2.48 acs.orgnih.gov
N,N′-Dimethylpropyleneureadmpu6Holodirected2.50 - 2.52 acs.org
Dimethylsulfoxidedmso6Hemidirected (Likely)N/A acs.orgnih.gov

Influence of Ionic Strength

Ionic strength (I) is a measure of the total concentration of ions in a solution and significantly impacts chemical equilibria by affecting ion activities. In the context of lead(II) speciation, changes in ionic strength alter the stability of its complexes. While perchlorate (B79767) is a weakly coordinating anion, lead(II) readily forms complexes with other ligands that may be present in solution, such as carbonate, hydroxide (B78521), or chloride. researchgate.netepa.gov The formation constants of these complexes are not fixed values but are dependent on the ionic strength of the medium. researchgate.netepa.gov

A comprehensive study on the complexation of lead(II) with carbonate in sodium perchlorate (NaClO₄) media demonstrates this effect clearly. researchgate.netepa.gov The research investigated the formation of the neutral lead carbonate complex (PbCO₃⁰) across a wide range of ionic strengths (0.001 to 5.0 molal). epa.gov The results showed that the formation constant for this species is strongly dependent on the ionic strength of the solution. researchgate.netepa.gov This dependence is well-described by the following equation:

log(β₁) = (6.789 ± 0.022) - (4.088 * I⁰·⁵) / (1 + 1.5 * I⁰·⁵) + (0.244 ± 0.012) * I epa.gov

Where β₁ is the formation constant for [PbCO₃⁰].

This relationship highlights that simply knowing the concentrations of lead and potential ligands is insufficient for predicting speciation; the background ionic environment must also be considered. nih.gov As ionic strength increases, the activity coefficients of the charged species (Pb²⁺ and CO₃²⁻) decrease, which can favor the formation of neutral complexes. The data shows that at very low ionic strength, the formation constant is at its maximum, and it decreases as the ionic strength rises, before increasing again at higher ionic strengths due to the final term in the equation. researchgate.netepa.gov This complex behavior underscores the necessity of accounting for ionic strength in any accurate model of lead speciation in aqueous environments. nih.gov

Calculated Formation Constants (log β₁) for PbCO₃⁰ at Different Ionic Strengths in Perchlorate Media at 25°C
Ionic Strength (I, molal)log β₁Source
0.15.78 researchgate.netepa.gov
0.55.33 researchgate.netepa.gov
0.75.26 researchgate.netepa.gov
1.05.20 researchgate.netepa.gov
2.05.16 researchgate.netepa.gov
3.05.28 researchgate.netepa.gov

Spectroscopic and Advanced Analytical Investigations of Lead Ii Diperchlorate Hexahydrate Systems

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of a specific absorbing atom within a sample. For lead(II) perchlorate (B79767) systems, XAS, and particularly the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum, provides detailed information about the coordination environment of the Pb(II) ion.

The coordination chemistry of the lead(II) ion is notably complex due to the influence of its stereochemically active 6s² lone pair. This can result in either "holodirected" complexes, which have a symmetric arrangement of ligands around the central ion, or "hemidirected" complexes, where the ligands are arranged on one side, leaving a gap for the lone pair. acs.orgnih.gov

In studies of hydrated lead(II) ions in aqueous perchlorate solutions, EXAFS analysis indicates a six-coordinate environment. acs.orgnih.govmdpi.com The analysis of the EXAFS data reveals a mean lead-oxygen (Pb-O) bond distance of approximately 2.54 Å. acs.orgnih.govmdpi.com The significant spread in this distance, evidenced by large Debye-Waller factors in the data, suggests a distorted coordination sphere, which is characteristic of a hemidirected structure. acs.orgmdpi.com This configuration is one where the six water molecules coordinating the Pb(II) ion are not perfectly equidistant, a direct consequence of the lone pair's spatial demands.

Table 1: EXAFS Determined Structural Parameters for Hydrated Lead(II) Ion in Aqueous Perchlorate Solution
ParameterValueReference
Coordination Number (Pb-O)6 acs.org, nih.gov, mdpi.com
Mean Bond Distance (Pb-O)2.54(1) Å acs.org, nih.gov, mdpi.com
Coordination GeometryHemidirected acs.org, nih.gov

The EXAFS signal is composed of contributions from single scattering (SS) paths and multiple scattering (MS) paths. The presence and intensity of MS contributions, particularly from inner-core or collinear atoms, are highly sensitive to the geometry of the coordination shell.

For the hydrated lead(II) ion in perchlorate solution, EXAFS data show a distinct lack of inner-core multiple scattering contributions. acs.orgnih.gov This finding strongly supports the model of a hemidirected structure. In a symmetric, holodirected octahedral geometry, significant multiple scattering paths would be expected. The absence of these signals indicates a lower symmetry and a broad distribution of bond distances and angles in the coordination sphere, which effectively dampens the MS signals. This observation is a key piece of evidence for the distorted, hemidirected coordination environment of the Pb(II) ion in this system. acs.orgnih.gov

Large Angle X-ray Scattering (LAXS) for Solution Structure Determination

Large Angle X-ray Scattering (LAXS) is a complementary technique to EXAFS for studying the structure of molecules in solution. By analyzing the scattering pattern of X-rays at wide angles, it is possible to determine interatomic distances and coordination numbers.

Infrared (IR) Spectroscopy for Ligand Vibrational Analysis and Structural Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups and probing the structure of coordination compounds like lead(II) diperchlorate hexahydrate. acs.org The IR spectrum of this compound is characterized by the vibrational modes of its constituent parts: the perchlorate anion (ClO₄⁻) and the water of hydration (H₂O). acs.orgresearchgate.net

The perchlorate ion, having tetrahedral (Td) symmetry in its free state, exhibits specific IR-active vibrational modes. The most prominent of these is a strong, broad absorption band typically observed around 1060-1160 cm⁻¹, which corresponds to the asymmetric stretching vibration (ν₃). acs.orgresearchgate.net Another key vibration, the asymmetric bending mode (ν₄), appears near 620-640 cm⁻¹. acs.orgresearchgate.net Any reduction in the symmetry of the perchlorate ion, for instance, through coordination to the metal center, can lead to the splitting of these degenerate modes and the appearance of otherwise IR-inactive modes (like the symmetric stretch, ν₁). researchgate.net

The spectrum is also dominated by features from the six water molecules. These include a broad absorption band in the 3200-3500 cm⁻¹ region due to O-H stretching vibrations and a bending vibration (δ) around 1600-1630 cm⁻¹. acs.org The presence of these distinct water and perchlorate bands confirms the hydrated nature of the salt and provides information on the interactions between the ions and the water ligands. acs.orgresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for Lead(II) Diperchlorate Hexahydrate
Wavenumber (cm⁻¹)AssignmentLigand
~3200-3500O-H Stretching (ν)H₂O
~1600-1630H-O-H Bending (δ)H₂O
~1060-1160Asymmetric Stretch (ν₃)ClO₄⁻
~930Symmetric Stretch (ν₁)ClO₄⁻
~620-640Asymmetric Bend (ν₄)ClO₄⁻

Note: The exact positions can vary due to solid-state effects and ligand interactions.

Electrochemical Characterization and Trace Analytical Determination of Lead(II) Ions

Electrochemical methods are widely used to study the redox properties of metal ions and for their quantitative determination.

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the reduction and oxidation processes of a species in solution. glpbio.com When applied to a solution containing lead(II) ions, such as dissolved lead(II) perchlorate, the voltammogram typically shows a well-defined cathodic peak corresponding to the reduction of Pb(II) to metallic lead (Pb(0)) and a corresponding anodic peak on the reverse scan representing the stripping (oxidation) of the deposited lead back to Pb(II).

The fundamental redox process is: Pb²⁺ + 2e⁻ ⇌ Pb(s)

The potential at which these peaks occur and the separation between them (ΔEₚ) provide information about the thermodynamics and kinetics of the electron transfer process. mdpi.com For a reversible two-electron process, the theoretical peak-to-peak separation is approximately 28.5 mV, although this can be influenced by experimental conditions. glpbio.com The peak current is directly proportional to the concentration of the lead(II) ions in the solution, forming the basis for quantitative analysis. Studies on the electrochemical reduction of the perchlorate anion itself show that it is generally a slow process occurring at more negative potentials, typically not interfering with the analysis of lead unless specific catalytic electrode materials are used. wikipedia.org

Table 3: General Parameters from Cyclic Voltammetry of Pb(II)
ParameterDescriptionSignificance
EpcCathodic Peak PotentialPotential at which reduction of Pb²⁺ to Pb(0) is maximal.
EpaAnodic Peak PotentialPotential at which oxidation of Pb(0) to Pb²⁺ is maximal.
ipcCathodic Peak CurrentProportional to the concentration of Pb²⁺; indicates rate of reduction.
ipaAnodic Peak CurrentProportional to the amount of Pb(0) deposited; indicates rate of oxidation.
ΔEp (Epa - Epc)Peak-to-Peak SeparationIndicates the electrochemical reversibility of the redox couple.

Differential Pulse Anodic Stripping Voltammetry (DPASV) for Trace Lead(II) Detection

Differential Pulse Anodic Stripping Voltammetry (DPASV) is a highly sensitive electrochemical technique widely employed for the determination of trace levels of heavy metals, including lead(II). This method offers several advantages, such as low detection limits, relatively low cost, and the ability to perform analyses in various sample matrices. rsc.orgredalyc.orggssrr.org The technique involves two main steps: a preconcentration step and a stripping step. In the preconcentration step, lead(II) ions in the sample solution are electrochemically deposited onto a working electrode at a specific negative potential. This is followed by the stripping step, where the potential is scanned in the positive direction, causing the deposited lead to be oxidized and stripped back into the solution, generating a current peak. The height or area of this peak is proportional to the concentration of lead(II) in the sample. redalyc.orgasdlib.org

The sensitivity and selectivity of DPASV for lead(II) detection are highly dependent on various experimental parameters. These parameters are often optimized to achieve the best analytical performance. Key parameters include the type of working electrode, the composition and pH of the supporting electrolyte, the deposition potential, and the deposition time. rsc.org

Research Findings

Numerous studies have demonstrated the successful application of DPASV for the quantification of trace lead(II) in diverse samples, including water and biological fluids. rsc.orguc.edu The choice of working electrode is crucial, with various materials being utilized, such as mercury-based electrodes, bismuth-based electrodes, and carbon-based electrodes. redalyc.orgjchps.comnih.gov Bismuth film electrodes have gained popularity as a less toxic alternative to mercury electrodes. jchps.comnih.gov Modified electrodes, where the electrode surface is functionalized with specific materials, have also been developed to enhance sensitivity and selectivity. For instance, nitrogen-doped nanoporous carbon modified glassy carbon electrodes have shown excellent performance for lead(II) detection. rsc.org

The composition of the supporting electrolyte plays a significant role in the electrochemical behavior of lead(II). Acetate (B1210297) buffers are commonly used, and the pH of the solution is a critical parameter that needs to be optimized. rsc.orgjchps.com The deposition potential is another key factor, as it must be sufficiently negative to ensure the efficient reduction of lead(II) onto the electrode surface. The deposition time directly influences the amount of lead preconcentrated on the electrode, with longer times generally leading to higher sensitivity. rsc.org

The performance of a DPASV method is characterized by its linear range, detection limit, and reproducibility. Research has shown that DPASV can achieve low detection limits for lead(II), often in the parts-per-billion (ppb) or even sub-ppb range. rsc.orgnih.gov For example, a study using a nitrogen-doped nanoporous carbon modified electrode reported a detection limit of 0.7 µg/L for lead(II). rsc.org Another study utilizing a bismuth bulk electrode achieved a detection limit of 105 ng/L for Pb(II). nih.gov

The accuracy of the method is often validated by analyzing certified reference materials or by comparing the results with other analytical techniques like atomic absorption spectrometry (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). rsc.orgresearchgate.net Recovery studies, where a known amount of lead is added to a real sample and the analytical recovery is determined, are also essential for assessing the method's accuracy in complex matrices. rsc.orgresearchgate.net

Interference from other metal ions present in the sample can be a challenge in DPASV. The stripping peaks of different metals may overlap, making quantification difficult. redalyc.orgmetrohm.com For instance, the presence of tin can interfere with lead determination as their peak potentials are very close in many electrolytes. metrohm.com Strategies to mitigate interference include the use of complexing agents, such as EDTA, which can shift the stripping potential of the interfering ion, or by carefully optimizing the experimental conditions. redalyc.org

Interactive Data Tables

The following tables summarize typical experimental parameters and performance characteristics of DPASV methods for lead(II) detection as reported in the literature.

Table 1: Optimized Experimental Parameters for DPASV Detection of Lead(II)

Working Electrode MaterialSupporting ElectrolytepHDeposition Potential (V)Deposition Time (s)Reference
Nitrogen-doped nanoporous carbon/Nafion/GCE0.1 M HAc–NaAc buffer5.0-1.3330 rsc.org
Bismuth deposited graphene film electrode0.1 M acetate buffer4.5-1.1100 jchps.com
Hanging mercury drop electrode (HMDE)Acetate buffer with 0.1 M EDTA4.6-0.55030 redalyc.org
Polyacrylic acid/Glassy carbon electrodeAcetate buffer6.0-0.8300 gssrr.org
Bismuth bulk electrodeNot specifiedNot specified-1.4180 nih.gov
Boron-doped diamond microelectrode0.01 M HNO₃2-1.4300 researchgate.net

GCE: Glassy Carbon Electrode, HAc–NaAc: Acetic acid-sodium acetate, EDTA: Ethylenediaminetetraacetic acid, HNO₃: Nitric acid

Table 2: Performance Characteristics of Various DPASV Methods for Lead(II) Detection

Working Electrode MaterialLinear RangeDetection LimitRecovery (%)Reference
Nitrogen-doped nanoporous carbon/Nafion/GCE2.0 to 120 µg/L0.7 µg/L96.25 - 102.25 rsc.org
Thin-layer cell25 to 500 ng/mL10 ng/mL>91 uc.edu
Bismuth deposited graphene film electrode0.1 x 10⁻⁷ M to 6.6 x 10⁻⁷ M0.012 nMNot specified jchps.com
Hanging mercury drop electrode (HMDE)2.3 to 20 µg/L2 µg/LExcellent redalyc.org
Carbon paste electrode2 x 10⁻⁸ to 1 x 10⁻⁷ mol/L5 x 10⁻⁹ mol/LNot specified researchgate.net
Polyacrylic acid/Glassy carbon electrode125 – 7.8 µM0.9 nMNot specified gssrr.org
Bismuth bulk electrode10–100 µg/L105 ng/LNot specified nih.gov
Boron-doped diamond microelectrodeNot specified0.052 µM94.53 researchgate.net
Nanocomposites modified screen-printed electrode0–50 µg/L1.2 µg/L97.55 frontiersin.org

Theoretical and Computational Chemistry Studies on Lead Ii Diperchlorate Hexahydrate Systems

Theoretical and computational chemistry provides powerful tools to investigate the intricacies of molecular systems, offering insights that are often inaccessible through experimental methods alone. In the case of lead(II) diperchlorate hexahydrate, these studies illuminate the nature of lead(II) hydration, its coordination environment, and the electronic interactions that govern its structure and behavior in aqueous solutions.

Advanced Applications and Future Research Directions in Lead Ii Diperchlorate Hexahydrate Chemistry

Lead(II) Diperchlorate Hexahydrate as a Precursor in Advanced Materials Synthesis

The high solubility and reactivity of lead(II) perchlorate (B79767) make it an excellent starting material, or precursor, for the synthesis of sophisticated lead-containing materials. wikipedia.org Its role is particularly prominent in the controlled fabrication of nanomaterials and complex molecular architectures.

Lead(II) perchlorate is utilized as a precursor to synthesize a range of lead-based nanomaterials with unique properties. sigmaaldrich.com Researchers leverage this compound to create nanoparticles with controlled size and morphology, which is critical for their application. For instance, it is a reactant in the synthesis of lead(II) hydroxycarbonate (plumbonacrite) nanoparticles and lead sulfide (B99878) (PbS) semiconductor nanoparticles. sigmaaldrich.com Furthermore, it can be used to produce nano-sized lead(II) oxide (PbO) particles through methods like sonochemical synthesis followed by calcination. chemrevlett.com The initial particle size of the lead complex precursor has been shown to significantly influence the final size of the resulting metal oxide nanoparticles. chemrevlett.com

Table 1: Examples of Lead-Based Nanomaterials Synthesized from Lead(II) Perchlorate Precursors

NanomaterialSynthesis Method MentionedReference
Pb(II) hydroxycarbonate nanoparticlesPrecursor reaction sigmaaldrich.com
Lead sulfide (PbS) nanoparticlesRadiolytic method sigmaaldrich.com
Lead(II) oxide (PbO) nanoparticlesSonochemical synthesis and calcination chemrevlett.com

Lead(II) perchlorate is a valuable reactant for the preparation of lead coordination polymers. sigmaaldrich.comscbt.com Coordination polymers are a class of materials formed by the self-assembly of metal ions (like Pb²⁺) and organic ligands, creating one-, two-, or three-dimensional structures. mdpi.comnih.gov These materials, including the subclass of Metal-Organic Frameworks (MOFs), are of great interest for applications in gas storage, separation, catalysis, and sensing. mdpi.comgoogle.com The choice of the metal salt is crucial in determining the final structure and properties of the polymer. researchgate.net Lead(II) perchlorate provides the Pb(II) metal centers that link with organic molecules, and its use has been documented in the synthesis of various lead-azido and other coordination polymers. nih.gov

Electrochemical Applications Beyond Analytical Determination

The electrochemical properties of lead and its compounds are central to various energy and synthesis technologies. Lead(II) perchlorate serves as a source of electrochemically active Pb²⁺ ions and as a component in specialized electrolytes.

Lead(II) perchlorate is relevant in research concerning redox and ion-adsorption systems. In the field of electrosynthesis, anodes made of lead dioxide (PbO₂) are of significant interest as a cost-effective and efficient alternative to platinum for processes like the production of sodium perchlorate from sodium chlorate. exrockets.comopenchemicalengineeringjournal.com The lead dioxide for these anodes is produced by the electrodeposition from an aqueous lead salt bath, for which lead(II) perchlorate can be a suitable source of Pb(II) ions. exrockets.com A perchloric acid power cell has also been developed using lead dioxide plates and a perchloric acid electrolyte. exrockets.com

Separately, research into ion-adsorption systems for environmental remediation often focuses on the removal of toxic Pb(II) ions from water. researchgate.netnih.gov Numerous studies investigate the performance of different adsorbent materials, such as biochar, metal oxides, and activated carbon, in capturing lead. researchgate.netchalcogen.romdpi.com In these laboratory studies, a soluble lead salt like lead(II) perchlorate is essential for preparing standardized aqueous solutions of Pb(II) to test and optimize the adsorption materials and understand the underlying mechanisms, which can include ion exchange, surface complexation, and electrostatic interaction. researchgate.netresearchgate.net

Table 2: Selected Adsorbent Materials for Lead(II) Ion Removal

Adsorbent MaterialKey FindingReference
Magnetic biochar modified by chitosan-EDTAEffective for Pb(II) removal from aqueous solution. researchgate.net
Lignin-carbon-supported titanate nanoflowersShows high selectivity for Pb(II) over other metal ions like Cd(II) and Zn(II). mdpi.com
Natural Red EarthAdsorption is rapid and spontaneous, forming surface complexes with Pb(II). researchgate.net
Iron-doped Granular Activated Carbon (GAC)Doping GAC with iron oxides enhances the adsorption capacity for Pb(II) ions. mdpi.com
Cobalt-doped Zinc Oxide NanoparticlesEfficiently removes Pb(II) from aqueous systems, activated by visible light. chalcogen.ro

Environmental Chemistry and Lead Speciation Research in Complex Matrices

Understanding the chemical form, or speciation, of lead in the environment is critical to assessing its mobility, bioavailability, and toxicity. iupac.orgnih.govmdpi.com Lead can exist in various forms in soil and water, such as the free aqua ion, as part of inorganic complexes, or bound to organic matter like humic substances. iupac.orgmdpi.com The predominant form of dissolved lead in acidic to near-neutral water (pH < 6) is believed to be the hydrated lead(II) ion, [Pb(H₂O)n]²⁺. mdpi.com

Lead(II) perchlorate, as a highly soluble salt that fully dissociates in water, provides a direct source of this fundamental aqua ion. mdpi.com This makes it an invaluable tool in laboratory settings for studying lead speciation. Researchers can use solutions of lead(II) perchlorate to spike environmental samples (e.g., water, soil slurries) to investigate how Pb(II) ions interact with different components of these complex matrices. Such experiments help elucidate the mechanisms of adsorption onto soil particles, complexation with dissolved organic matter, and precipitation reactions under various environmental conditions, which are fundamental processes in lead's biogeochemical cycle. nih.govusgs.gov

Emerging Research Areas in Lead(II) Chemistry

The chemistry of lead(II) continues to be an active area of research, with several emerging directions that build upon the fundamental properties of compounds like lead(II) perchlorate.

One major frontier is the autonomous synthesis of materials. nih.gov Algorithms are being developed to intelligently select precursors and reaction conditions to optimize the synthesis of new solid-state materials, moving beyond trial-and-error experimentation. nih.gov As a well-characterized precursor, lead(II) perchlorate could be integrated into such automated platforms for discovering novel lead-based functional materials.

In electrochemistry, there is a strong push toward developing new energy storage systems and catalysts. Research on "water-in-salt" and other specialized electrolytes, some of which use perchlorate salts, aims to widen the electrochemical stability window of aqueous batteries, making them safer and more powerful. acs.orgresearchgate.net Furthermore, recent studies have shown that the water structure at an electrode's surface, which can be manipulated by salts like sodium perchlorate, plays a critical role in the electrochemical conversion of pollutants like carbon monoxide into valuable fuels. upenn.edu This opens a new avenue for using fundamental knowledge of ion-solvent interactions, for which Pb(ClO₄)₂ can be a model compound, to design better catalytic systems.

Finally, the development of highly selective and efficient materials for environmental remediation remains a priority. nih.gov Future research will likely focus on creating adsorbents that can selectively target and remove lead ions from complex wastewater streams containing multiple metal contaminants, a field where lead(II) perchlorate will continue to be essential for testing and validation. mdpi.com

Q & A

Q. What are the standard laboratory synthesis protocols for lead(II) diperchlorate hexahydrate, and how can its purity be verified?

Methodological Answer: Synthesis typically involves reacting lead(II) oxide or carbonate with perchloric acid under controlled conditions. For example:

Dissolve PbO in dilute HClO₄ at 60–70°C with continuous stirring.

Filter the solution to remove unreacted solids.

Crystallize the product via slow evaporation at room temperature.
Purity Verification:

  • Elemental Analysis: Confirm Pb²⁺ content via ICP-OES or atomic absorption spectroscopy (AAS) .
  • Hydration State: Thermogravimetric analysis (TGA) can quantify water content by measuring mass loss at 100–200°C .
  • XRD: Compare crystal structure to literature data for hexahydrate forms of analogous metal perchlorates (e.g., Ni²⁺ or Zn²⁺ systems) .

Q. What safety precautions are essential when handling lead(II) diperchlorate hexahydrate in laboratory settings?

Methodological Answer:

  • Oxidizer Hazards: Store separately from organic materials; use non-sparking tools due to ClO₄⁻ oxidative risks .
  • Lead Toxicity: Work in a fume hood with PPE (gloves, lab coat, goggles). Monitor air quality for Pb dust .
  • Waste Disposal: Neutralize with sodium bicarbonate before disposal, as perchlorates are environmental pollutants .

Q. How can the crystal structure of lead(II) diperchlorate hexahydrate be determined using X-ray diffraction (XRD)?

Methodological Answer:

Sample Preparation: Grow single crystals via slow evaporation or diffusion methods.

Data Collection: Use Mo-Kα radiation (λ = 0.7107 Å) at 100 K to minimize thermal motion artifacts.

Refinement: Apply software (e.g., SHELX) to model Pb²⁺ coordination geometry, comparing bond lengths/angles to Ni(ClO₄)₂·6H₂O (reported octahedral geometry) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of lead(II) diperchlorate hexahydrate while minimizing decomposition?

Methodological Answer:

  • pH Control: Maintain pH 3–4 during synthesis to prevent Pb(OH)₂ precipitation .
  • Temperature Gradients: Use a water bath to stabilize at 60°C; rapid cooling post-reaction reduces ClO₄⁻ degradation .
  • Solvent Choice: Ethanol/water mixtures (1:3) improve crystallization efficiency vs. pure aqueous systems .
    Data-Driven Optimization:
  • Design a factorial experiment varying pH, temperature, and stoichiometry. Use ANOVA to identify significant yield predictors .

Q. What analytical techniques are most effective in resolving contradictions in reported thermal stability data for lead(II) diperchlorate hexahydrate?

Methodological Answer:

  • TGA-DSC Coupling: Differentiate dehydration steps (hexahydrate → trihydrate → anhydrous) from decomposition (ClO₄⁻ → Cl⁻ + O₂) .
  • In Situ XRD: Monitor phase transitions during heating to correlate mass loss (TGA) with structural changes .
  • Contradiction Resolution: Compare data to Ni(ClO₄)₂·6H₂O (stable up to 150°C) and adjust for Pb²⁺’s larger ionic radius, which may lower thermal stability .

Q. What computational methods are suitable for predicting the coordination geometry of lead(II) in diperchlorate hexahydrate complexes?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with LANL2DZ basis set for Pb and 6-31G* for lighter atoms. Optimize geometry starting from Ni(ClO₄)₂·6H₂O structures .
  • Molecular Dynamics (MD): Simulate aqueous Pb(ClO₄)₂ to assess ligand exchange rates and hydration shell stability .
  • Validation: Compare computed IR spectra (e.g., ClO₄⁻ stretching modes) to experimental FTIR data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.